molecular formula C17H17Cl2N3O2 B2485408 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride

Cat. No.: B2485408
M. Wt: 366.2 g/mol
InChI Key: NDRITPLSHUPVRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GYKI 52466 dihydrochloride involves the formation of the benzodiazepine core structure followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine ring system .

Industrial Production Methods

Industrial production of GYKI 52466 dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

GYKI 52466 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups on the benzodiazepine ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .

Scientific Research Applications

Biological Activity

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline; dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by various studies and data.

  • Molecular Formula : C17H15N3O2
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 102771-26-6

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications in various diseases.

1. Antagonistic Activity

Research indicates that derivatives of benzodiazepine compounds exhibit antagonistic effects on AMPA receptors. The compound has been evaluated for its capacity to inhibit AMPA receptor-mediated responses, which are crucial in synaptic transmission and plasticity.

  • Study Findings : In vitro studies demonstrated that this compound effectively antagonizes AMPA receptors, suggesting a role in modulating excitatory neurotransmission. This activity may have implications for treating conditions such as epilepsy and neurodegenerative diseases .

2. Antidiabetic Potential

Recent investigations have also focused on the antidiabetic properties of benzodioxol derivatives. In particular, studies have shown that certain derivatives can inhibit α-amylase, an enzyme involved in carbohydrate metabolism.

  • In Vitro Results : Compounds similar to 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline showed significant α-amylase inhibition with IC50 values ranging from 0.68 to 0.85 µM . This suggests potential use in managing blood glucose levels.
CompoundIC50 (µM)Effect
IIa0.85α-Amylase Inhibitor
IIc0.68α-Amylase Inhibitor

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound against various cancer cell lines.

  • Results : The compound exhibited selective cytotoxicity against cancer cells while showing negligible effects on normal cell lines (IC50 > 150 µM), indicating a favorable safety profile for therapeutic applications .

The mechanism by which 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline exerts its biological effects is primarily linked to its interaction with neurotransmitter receptors and enzymes involved in metabolic processes.

  • Receptor Interaction : The compound's structure allows it to bind effectively to AMPA receptors, inhibiting their activity and thus modulating excitatory neurotransmission.
  • Enzyme Inhibition : By inhibiting α-amylase, the compound can potentially regulate glucose metabolism and contribute to antidiabetic effects.

Case Studies

A notable case study explored the effects of benzodioxol derivatives on diabetic mice models. After administration of the compound IIc (structurally similar), researchers observed a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a series of doses . This highlights the therapeutic potential of these compounds in managing diabetes.

Properties

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRITPLSHUPVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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